N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
The compound N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide features a benzothieno[3,2-d]pyrimidin-4-one core fused with a fluorine atom at position 9 and an acetamide group substituted at position 2. The acetamide side chain is further modified with a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c1-27-13-7-6-11(8-14(13)28-2)23-16(25)9-24-10-22-18-17-12(21)4-3-5-15(17)29-19(18)20(24)26/h3-8,10H,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKYFKLSJCUUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in pharmaceutical research due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 411.5 g/mol. The structure includes a benzothieno pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The presence of functional groups allows the compound to interact with enzymes, potentially inhibiting their activity. This can affect metabolic pathways crucial for cell proliferation and survival.
- Receptor Binding : The acetamide group may facilitate binding to specific receptors, altering cellular responses and signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures have been effective against various bacterial and fungal strains, demonstrating minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL for certain compounds .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7–21.4 | 21.4–40.2 | Antibacterial |
| 4p | Varies | Varies | Antifungal |
Anti-Cancer Activity
The benzothieno pyrimidine core has been associated with anti-cancer properties. Compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, influencing the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized benzothiazole derivatives, revealing that compounds with structural similarities to our target compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of related compounds on solid tumor cell lines. The findings indicated that certain derivatives significantly inhibited cell proliferation, showcasing their potential as therapeutic agents .
Synthesis and Optimization
The synthesis of N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves several steps:
- Preparation of Benzothieno Pyrimidine Core : This includes cyclization and fluorination reactions.
- Introduction of Acetamide Group : Achieved through amidation reactions under controlled conditions to ensure high yield.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
(a) Benzothieno[3,2-d]pyrimidin-4-one vs. Thieno[3,2-d]pyrimidin-4-one
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Core: Thieno[3,2-d]pyrimidin-4-one (smaller aromatic system compared to benzothieno). Substituents: 4-fluorophenyl at position 7 and a 3,4-dimethoxyphenylethyl chain. Molecular Weight: 467.515 g/mol. Key Difference: Reduced aromaticity may decrease π-π stacking interactions with biological targets compared to the benzothieno analog .
(b) Saturated vs. Aromatic Systems
- N-(3,4-Difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Core: Hexahydrobenzothieno[2,3-d]pyrimidine (saturated system). Substituents: Sulfanyl group and 3,4-difluorophenyl acetamide.
(a) Anti-inflammatory Derivatives ():
Several benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages. Key structural features include:
- Sulfonamide or thioether groups at position 2.
- Substituted aryl or alkyl chains (e.g., cyclohexyl, 2,4-difluorophenyl).
- Activity Correlation : Electron-withdrawing groups (e.g., nitro in compound 4 ) enhance COX-2 inhibition, while bulky substituents (e.g., cyclohexyl in 8 ) may improve membrane permeability .
(b) Fluorine and Methoxy Substitutions
- N-(4-bromo-2-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Substituents: Bromo and fluoro groups on the phenyl ring. Impact: Halogens increase lipophilicity and metabolic stability but may introduce steric hindrance .
- 6-fluoro N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Substituents: Dual fluorine atoms at positions 6 and 5.
Acetamide Side Chain Variations
(a) Trifluoromethylphenyl vs. Dimethoxyphenyl
- 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (): Molecular Weight: 545.6 g/mol. Substituents: Trifluoromethylphenyl group. Impact: The -CF₃ group enhances lipophilicity and resistance to oxidative metabolism compared to methoxy groups .
(b) Difluorophenyl Derivatives
- N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Substituents: 2,4-difluorophenyl and ethyl-methyl groups. Activity: Fluorine atoms improve bioavailability and target binding through electronegative interactions .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
